molecular formula C11H18N2O3 B1619038 Isomebumal CAS No. 17013-37-5

Isomebumal

Cat. No. B1619038
CAS RN: 17013-37-5
M. Wt: 226.27 g/mol
InChI Key: DARHAYISHKNKKE-UHFFFAOYSA-N
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Description

Isomebumal is a chemical compound with the molecular formula C11H18N2O3 . It belongs to the Pentobarbital API family . The molecular weight of Isomebumal is 226.27 .

Scientific Research Applications

Transdermal Drug Delivery Systems

Research has explored the use of organic esters as penetration enhancers in transdermal drug delivery systems. One study focused on terbutaline sulfate in a pseudolatex transdermal delivery system, investigating the effects of pH and organic ester penetration enhancers on permeation kinetics through mouse and human cadaver skins. Among the ester-type penetration enhancers tested, isopropyl myristate showed a pronounced enhancing effect on permeation flux, permeability coefficient, and diffusion coefficient. This enhancement was attributed to its solubility parameter being closer to that of human skin, suggesting its potential application in transdermal drug formulations (Panigrahi, Pattnaik, & Ghosal, 2005).

BioMEMS in Biological and Biomedical Applications

BioMEMS, or Biological Micro-Electro-Mechanical Systems, are increasingly used in diagnostics, therapeutics, and tissue engineering. This technology has seen significant advancement and commercialization in recent years. BioMEMS is recognized for its potential in a wide range of applications, including sensing, detection, and the development of hybrid bio/artificial devices (Bashir, 2004).

Catalysis and Chemical Conversion

Studies have also delved into the catalysis and chemical conversion processes. One such research focused on the catalytic conversion of methanol into fuels and chemicals over zeolites, exploring the competition between methylation and hydrogen transfer reactions. The study provided insights into the hydrogen-transfer reaction, crucial for understanding the production of alkenes and arenes in this process (Martinez‐Espin et al., 2017).

Membrane Technology for Chemical Processing

Research in membrane technology has shown that membranes can play a significant role in chemical processing, such as in the dehydrogenation of isobutane to isobutene. Studies demonstrate how membrane reactors can achieve higher yields and selectivities compared to conventional systems, indicating their potential for more efficient chemical processing (Liang & Hughes, 2005).

Enzyme Technology in Plant Ecology

Isozyme technology, significant in molecular biology and molecular ecology, is widely used in plant research. It aids in understanding plant classification, species differentiation, and biodiversity protection. The versatility and applicability of isozyme technology underscore its importance in scientific research, particularly in plant ecology (Kun, 2009).

properties

IUPAC Name

5-ethyl-5-pentan-3-yl-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c1-4-7(5-2)11(6-3)8(14)12-10(16)13-9(11)15/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DARHAYISHKNKKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1(C(=O)NC(=O)NC1=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isomebumal

CAS RN

17013-37-5
Record name Isomebumal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017013375
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ISOMEBUMAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J1XR8C3A5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
W Poethke - Die Pharmazie, 1960 - europepmc.org
… Pure pentobarbital", "isomebumal" (5-ethyl-5-(1-ethylpropyl) barbituric acid) and mixtures of the two compounds]. …
Number of citations: 7 europepmc.org
H TY - Acta pharmaceutica internationalia, 1951 - europepmc.org
… Pure pentobarbital", "isomebumal" (5-ethyl-5-(1-ethylpropyl) barbituric acid) and mixtures of the two compounds]. …
Number of citations: 32 europepmc.org
W Fürst - Die Pharmazie, 1961 - europepmc.org
… Pure pentobarbital", "isomebumal" (5-ethyl-5-(1-ethylpropyl) barbituric acid) and mixtures of the two compounds]. …
Number of citations: 4 europepmc.org
B Jerslev, EJ Ravn-Jonsen - Dansk tidsskrift for farmaci, 1960 - pubmed.ncbi.nlm.nih.gov
… Pure pentobarbital", "isomebumal" (5-ethyl-5-(1-ethylpropyl) barbituric acid) and mixtures of the two compounds] … Pure pentobarbital", "isomebumal" (5-ethyl-5-(1-ethylpropyl) …
Number of citations: 7 pubmed.ncbi.nlm.nih.gov

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